5,6-Dihydroxy-pyrimidine-4-carboxylic acid amide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

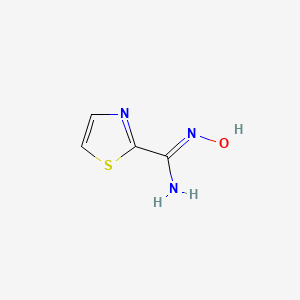

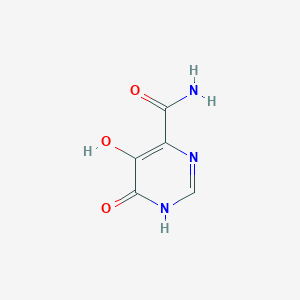

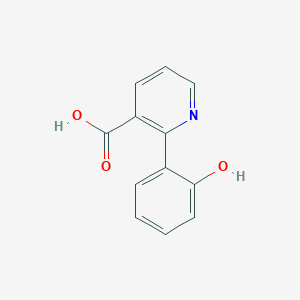

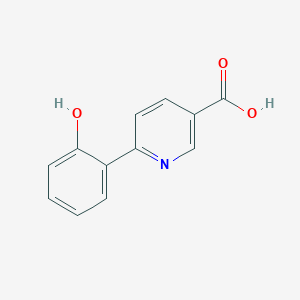

5,6-Dihydroxy-pyrimidine-4-carboxylic acid amide is a chemical compound with the molecular formula C5H5N3O3 . It has a molecular weight of 155.11 and is an off-white solid . The IUPAC name for this compound is 5,6-dihydroxy-4-pyrimidinecarboxamide .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including 5,6-Dihydroxy-pyrimidine-4-carboxylic acid amide, has been studied extensively. One method involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .Molecular Structure Analysis

The InChI code for 5,6-Dihydroxy-pyrimidine-4-carboxylic acid amide is 1S/C5H5N3O3/c6-4(10)2-3(9)5(11)8-1-7-2/h1,9H,(H2,6,10)(H,7,8,11) . This indicates that the compound contains five carbon atoms, five hydrogen atoms, three nitrogen atoms, and three oxygen atoms.Physical And Chemical Properties Analysis

5,6-Dihydroxy-pyrimidine-4-carboxylic acid amide is an off-white solid . The compound’s physical form and purity are important properties to consider in chemical analyses and applications.Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Properties

5,6-Dihydroxy-pyrimidine-4-carboxylic acid amide has been studied for its synthesis and potential biological properties. For example, Machoń and Jasztold-Howorko (1981) investigated derivatives of 5-aminoorotic acid, including 2,4-Dihydroxy-5-benzoylaminopyrimidine-6-carboxylic acid, which showed promising anti-inflammatory and analgesic activity (Machoń & Jasztold-Howorko, 1981).

Improved Synthesis Methods

Researchers like Inukai et al. (1976) have developed improved synthesis methods for pyrimidine derivatives. Their work includes the synthesis of compounds like 5-Amino-6-hydroxy-2-methlythiopyrimidine-4-carboxamide, which are valuable for further chemical studies (Inukai et al., 1976).

Zukünftige Richtungen

The future directions for research on 5,6-Dihydroxy-pyrimidine-4-carboxylic acid amide could involve further exploration of its synthesis methods, chemical reactions, and potential biological applications. The development of new pyrimidines as anti-inflammatory agents is one possible research direction . Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Wirkmechanismus

Target of Action

The primary target of 5,6-Dihydroxypyrimidine-4-carboxamide is the HIV-1 integrase , a viral enzyme required for replication . This compound exhibits potent inhibition of the HIV-integrase-catalyzed strand transfer process . It also targets the HIV-1 nucleocapsid protein , a small basic DNA and RNA binding protein that is absolutely necessary for viral replication .

Mode of Action

5,6-Dihydroxypyrimidine-4-carboxamide interacts with its targets by inhibiting the strand transfer process catalyzed by HIV-1 integrase . This prevents the integration of the viral genome into the host cell’s DNA, thereby blocking the replication of the virus .

Biochemical Pathways

The compound affects the pathway of HIV-1 replication. By inhibiting the HIV-1 integrase, it disrupts the integration of the viral genome into the host cell’s DNA, a crucial step in the viral replication cycle . This results in the prevention of new virus particles’ production and spread.

Pharmacokinetics

The compound has been found to have good pharmacokinetic properties in preclinical species . It exhibits low nanomolar activity in the cellular HIV spread assay in the presence of 50% normal human serum . This suggests that the compound has good bioavailability and can effectively reach its target sites in the body.

Result of Action

The result of the action of 5,6-Dihydroxypyrimidine-4-carboxamide is the inhibition of HIV-1 replication. By blocking the action of HIV-1 integrase, the compound prevents the production and spread of new virus particles . This can help to control the progression of HIV-1 infection.

Action Environment

The action of 5,6-Dihydroxypyrimidine-4-carboxamide can be influenced by various environmental factors. For instance, the presence of serum proteins can affect the compound’s activity . .

Eigenschaften

IUPAC Name |

5-hydroxy-6-oxo-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c6-4(10)2-3(9)5(11)8-1-7-2/h1,9H,(H2,6,10)(H,7,8,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMMIALSNIFKRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=O)N1)O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dihydroxy-pyrimidine-4-carboxylic acid amide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylate](/img/structure/B6300203.png)